molecular formula C13H12ClN5O B1463092 (2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine CAS No. 1204296-29-6

(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Cat. No.: B1463092
CAS No.: 1204296-29-6
M. Wt: 289.72 g/mol
InChI Key: AEUDOZRPZQUDSO-UHFFFAOYSA-N
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Description

(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine is a complex organic compound featuring a triazolopyridazine core linked to a chlorophenyl group and an ethylamine side chain

Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O/c14-10-3-1-2-9(8-10)13-17-16-11-4-5-12(18-19(11)13)20-7-6-15/h1-5,8H,6-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUDOZRPZQUDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C3N2N=C(C=C3)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the triazolopyridazine core through cyclization reactions, followed by the introduction of the chlorophenyl group via electrophilic aromatic substitution. The final step involves the attachment of the ethylamine side chain through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C13H12ClN5O
  • Molecular Weight : 289.72 g/mol
  • CAS Number : 1204296-29-6

The compound features a triazolo-pyridazine scaffold that contributes to its biological activity. The presence of a chlorophenyl group enhances its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to (2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine exhibit promising anticancer properties. Research has demonstrated that these compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, inhibitors targeting the p38 mitogen-activated protein kinase pathway have shown efficacy in reducing tumor growth in various cancer models .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. It has been suggested that compounds with similar structures may modulate neuroinflammatory responses and provide protection against oxidative stress, which is crucial in diseases like Alzheimer's and Parkinson's .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Preliminary findings indicate that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics or adjunct therapies for existing treatments .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study demonstrated that derivatives of this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways.
  • Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in decreased markers of inflammation and improved cognitive function as assessed by behavioral tests.

Polymer Chemistry

The unique properties of this compound have led to its exploration in polymer chemistry. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it suitable for advanced material applications.

Sensor Development

Research is ongoing into the use of this compound as a sensing material due to its ability to interact with various analytes. Its selective binding characteristics could be harnessed for developing sensors capable of detecting specific environmental pollutants or biological markers.

Mechanism of Action

The mechanism of action of (2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-Chlorobenzylidene)-3-(3-{2-[(4-Chlorobenzyl)sulfanyl]-1H-benzimidazol-1-yl}-3-oxopropyl)-2-thioxo-1,3-thiazolidin-4-one
  • Allicin

Uniqueness

Compared to similar compounds, (2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine stands out due to its unique triazolopyridazine core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine is a complex organic compound notable for its potential biological activities. This article examines its synthesis, chemical properties, and biological implications based on diverse research findings.

Chemical Structure and Properties

The compound features a triazolopyridazine core linked to a chlorophenyl group and an ethylamine side chain. Its molecular formula is C13H12ClN5OC_{13}H_{12}ClN_5O with a molecular weight of approximately 289.72 g/mol. The IUPAC name is 2-[[3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine .

Synthesis

The synthesis typically involves multiple steps:

  • Formation of the triazolopyridazine core through cyclization reactions.
  • Electrophilic aromatic substitution to introduce the chlorophenyl group.
  • Nucleophilic substitution to attach the ethylamine side chain .

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been evaluated for its efficacy against Mycobacterium tuberculosis. A series of derivatives were synthesized and tested, revealing significant activity with IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .

Anticancer Activity

Research indicates that compounds with similar structures have shown promise in anticancer applications. The triazolo-pyridazine framework is often associated with inhibition of cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell survival and apoptosis .

Neuropharmacological Effects

Studies suggest that compounds like this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders. The modulation of specific receptors could lead to neuroprotective effects or cognitive enhancement .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityIC50 values for derivatives ranged from 1.35 to 2.18 μM against M. tuberculosis .
Study 2Anticancer PotentialSimilar compounds exhibited significant inhibition of cancer cell lines .
Study 3Neuropharmacological EffectsPotential interaction with neurotransmitter systems suggested therapeutic benefits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Reactant of Route 2
Reactant of Route 2
(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

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